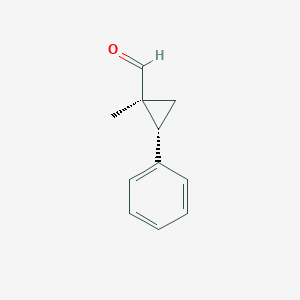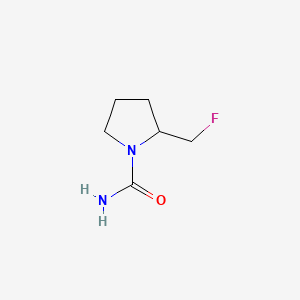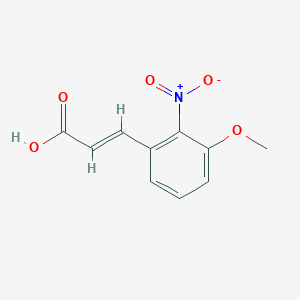
6-Fluoro-3-(1-propylpiperidin-4-yl)-1,2-benzoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluoro-3-(1-propylpiperidin-4-yl)-1,2-benzoxazole is a chemical compound with the molecular formula C16H21FN2O. It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its structure. The presence of a fluorine atom and a propylpiperidinyl group in its structure makes it a compound of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-(1-propylpiperidin-4-yl)-1,2-benzoxazole typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of an appropriate ortho-aminophenol with a carboxylic acid derivative.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Propylpiperidinyl Group: The propylpiperidinyl group can be attached via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the benzoxazole intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
6-Fluoro-3-(1-propylpiperidin-4-yl)-1,2-benzoxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using alkyl halides or electrophilic substitution using halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce de-fluorinated or de-alkylated products.
科学研究应用
6-Fluoro-3-(1-propylpiperidin-4-yl)-1,2-benzoxazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 6-Fluoro-3-(1-propylpiperidin-4-yl)-1,2-benzoxazole involves its interaction with specific molecular targets. The fluorine atom and the propylpiperidinyl group may play crucial roles in binding to these targets, potentially affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- 6-Fluoro-3-(4-piperidinyl)benzisoxazole
- 6-Fluoro-3-(1-propylpiperidin-4-yl)amino-2,3-dihydro-1H-indol-2-one
Uniqueness
6-Fluoro-3-(1-propylpiperidin-4-yl)-1,2-benzoxazole is unique due to its specific structural features, such as the presence of a fluorine atom and a propylpiperidinyl group. These features may confer unique chemical and biological properties, distinguishing it from other similar compounds.
属性
分子式 |
C15H19FN2O |
|---|---|
分子量 |
262.32 g/mol |
IUPAC 名称 |
6-fluoro-3-(1-propylpiperidin-4-yl)-1,2-benzoxazole |
InChI |
InChI=1S/C15H19FN2O/c1-2-7-18-8-5-11(6-9-18)15-13-4-3-12(16)10-14(13)19-17-15/h3-4,10-11H,2,5-9H2,1H3 |
InChI 键 |
RUIFDUVNEYPMGO-UHFFFAOYSA-N |
规范 SMILES |
CCCN1CCC(CC1)C2=NOC3=C2C=CC(=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






amine](/img/structure/B13583580.png)

![2-Benzyloxycarbonyl-5-tert-butoxycarbonyl-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13583590.png)
![N-{3-[4-(6-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)piperidin-1-yl]-3-oxopropyl}prop-2-enamide](/img/structure/B13583598.png)

![Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13583609.png)



amine](/img/structure/B13583639.png)
